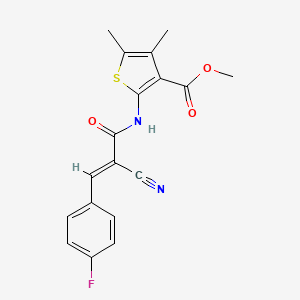

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O3S/c1-10-11(2)25-17(15(10)18(23)24-3)21-16(22)13(9-20)8-12-4-6-14(19)7-5-12/h4-8H,1-3H3,(H,21,22)/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFISDQJNAOPRG-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=C(C=C2)F)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=C(C=C2)F)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(4-fluorophenyl)acrylonitrile.

Amidation: The acrylonitrile intermediate is then reacted with an appropriate amine to form the acrylamide derivative.

Thiophene Ring Formation: The acrylamide is then subjected to cyclization with a suitable thiophene precursor under acidic or basic conditions to form the thiophene ring.

Esterification: Finally, the carboxyl group is esterified using methanol and an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves several key steps:

- Formation of Acrylamide Intermediate : The reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base yields 2-cyano-3-(4-fluorophenyl)acrylonitrile.

- Amidation : This intermediate is then reacted with an appropriate amine to form the acrylamide derivative.

- Thiophene Ring Formation : The acrylamide undergoes cyclization with a thiophene precursor under acidic or basic conditions.

- Esterification : Finally, the carboxyl group is esterified using methanol and an acid catalyst to yield the final product.

Reaction Types

This compound can undergo various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The cyano group can be reduced to an amine group.

- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Pharmacological Potential

Research indicates that this compound may exhibit significant biological activities. It is being investigated for its potential as a pharmacophore with possible anti-inflammatory, anticancer, and antimicrobial properties.

Case Study: Anti-inflammatory Activity

A study involving thiophene-based compounds demonstrated that similar structures could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. Compounds with structural similarities to this compound showed promising results in reducing inflammation in animal models .

Material Science

In the industrial sector, this compound could be utilized in developing new materials such as polymers or coatings due to its stability and functional groups that allow for further chemical modifications.

Synthesis of Complex Molecules

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies that could lead to advancements in organic chemistry.

Summary of Research Findings

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and fluorophenyl groups can enhance binding affinity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Key Structural Variations:

Ester Group: The target compound employs a methyl ester, whereas analogs like ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) use an ethyl ester. This minor alteration impacts lipophilicity and metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters in vivo .

Phenyl Substituents: 4-Fluorophenyl (target): Introduces electron-withdrawing effects, enhancing stability and possibly membrane permeability. 4-Hydroxyphenyl (3d): Polar hydroxyl group improves solubility but may reduce bioavailability due to hydrogen bonding .

Thiophene Core :

- 4,5-Dimethylthiophene (target): Methyl groups increase steric hindrance, affecting molecular packing (evidenced by higher melting points in analogs: 215–300°C ).

- 4,5,6,7-Tetrahydrobenzo[b]thiophene (e.g., Compound F): Saturated ring reduces planarity, altering solubility and interaction with biological targets .

Physicochemical Properties

Melting Points and Solubility:

| Compound | Substituent | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| Target compound | 4-Fluorophenyl | ~290–300* | Moderate in polar solvents |

| 3d (Ethyl ester) | 4-Hydroxyphenyl | 298–300 | High in alcohols |

| 3e (Ethyl ester) | 4-Hydroxy-3-methoxyphenyl | 215–216 | Moderate in DMSO |

| Compound F (Tetrahydro thiophene) | 4-Hydroxyphenyl | Not reported | Enhanced aqueous solubility |

Antioxidant and Anti-Inflammatory Profiles:

| Compound | Antioxidant Activity (DPPH Scavenging) | Anti-Inflammatory Efficacy | Key Structural Drivers |

|---|---|---|---|

| Target compound | Not tested* | Not tested* | 4-Fluorophenyl, methyl ester |

| 3d (4-Hydroxyphenyl) | Moderate | Moderate | Hydroxyl group |

| 3e (4-Hydroxy-3-methoxyphenyl) | High | High | Methoxy substitution |

| Compound H (4-Hydroxy-3,5-dimethoxyphenyl) | Highest (comparable to standards) | Not reported | Electron-donating groups |

*Data extrapolated from ethyl ester analogs .

- Electron-Donating Groups: Methoxy and hydroxyl substituents enhance radical scavenging by stabilizing phenolic radicals, explaining the superior activity of 3e and Compound H .

Pharmacokinetic Considerations

- Methyl vs.

- Tetrahydrobenzo[b]thiophene Core : Saturation in compounds like F improves aqueous solubility but may reduce penetration into lipid-rich tissues .

Biological Activity

(E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family, characterized by its unique structural attributes, including a thiophene ring, a cyano group, and an acrylamide moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.4 g/mol. The presence of the fluorinated phenyl group and multiple methyl substituents contributes to its chemical reactivity and potential biological activity .

The biological activity of this compound is believed to involve interactions with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cell signaling pathways, such as kinases and phosphatases .

- Antimicrobial Activity : Its structure suggests potential for disrupting bacterial cell membranes or inhibiting metabolic pathways critical for bacterial survival .

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar to this compound possess antibacterial effects against various strains:

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 50 |

| Candida albicans | 100 |

These values indicate the minimum inhibitory concentration required to prevent microbial growth .

Anti-inflammatory Effects

Thiophene derivatives have also been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. For instance, compounds with similar structures have demonstrated efficacy in reducing inflammation in animal models .

Anticancer Potential

The anticancer activity of thiophene derivatives has been explored in various studies. For example, certain thiophene-based compounds have shown cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

- Synthesis and Evaluation : A study synthesized several acrylamide derivatives and evaluated their biological activities. Among these, compounds structurally related to this compound demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 μM .

- Comparative Analysis : In another study comparing various thiophene derivatives for antimicrobial activity, specific substitutions on the thiophene ring were found to enhance biological activity significantly. This suggests that the unique substitution pattern in this compound could be crucial for its effectiveness .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-methyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate?

Answer:

The compound can be synthesized via a Knoevenagel condensation reaction. A typical protocol involves:

- Step 1: Prepare the precursor methyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate by cyanoacetylation of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate using 1-cyanoacetyl-3,5-dimethylpyrazole .

- Step 2: React the precursor with 4-fluorobenzaldehyde in toluene under reflux, catalyzed by piperidine (0.35 mL) and acetic acid (1.3 mL) for 5–6 hours .

- Purification: Isolate the product via filtration and recrystallize using a solvent like ethanol or methanol. Yields typically range from 72% to 94% .

Basic: How should researchers characterize the stereochemistry and purity of this compound?

Answer:

A multi-technique approach is recommended:

- IR Spectroscopy: Confirm the presence of acrylamido (C=O stretch ~1650 cm⁻¹), cyano (C≡N ~2200 cm⁻¹), and ester (C=O ~1700 cm⁻¹) groups .

- 1H NMR: Identify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) and confirm the E-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons) .

- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 401.1) .

- X-ray Crystallography: Resolve stereochemistry and crystal packing (if single crystals are obtained) using programs like SHELXL .

Basic: What in vitro/in vivo assays are suitable for evaluating its biological activity?

Answer:

- Antioxidant Activity:

- Anti-inflammatory Activity:

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar analogs?

Answer: Contradictions may arise from:

- Synthetic Variability: Impurities due to incomplete Knoevenagel condensation (monitor via TLC) or solvent-dependent recrystallization efficiency .

- Assay Conditions: Standardize protocols (e.g., DPPH concentration, incubation time) .

- Structural Specificity: Compare substituent effects (e.g., 4-fluoro vs. 4-chloro phenyl groups) using SAR studies .

Method: Use HPLC to verify purity (>95%) and repeat assays with controlled variables.

Advanced: What computational tools can predict the compound’s mechanism of action?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or NF-κB .

- QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with bioactivity data .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study reactivity (e.g., acrylamido group’s electrophilicity) .

Advanced: How can the synthesis be optimized for higher yields or enantiomeric purity?

Answer:

- Catalyst Screening: Test alternatives to piperidine (e.g., DBU, L-proline) for improved regioselectivity .

- Solvent Optimization: Replace toluene with DMF or THF to enhance solubility of intermediates .

- Chiral Resolution: Use chiral HPLC columns or enzymatic kinetic resolution if enantiomers are formed .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

- pH Stability Studies: Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours; analyze degradation via LC-MS .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >150°C suggests shelf-life suitability) .

- Light Exposure Tests: Monitor E→Z isomerization under UV/visible light using NMR .

Advanced: How can structural modifications enhance its pharmacokinetic profile?

Answer:

- Bioisosteric Replacement: Substitute the 4-fluorophenyl group with trifluoromethyl or heterocycles (e.g., pyridyl) to improve lipophilicity (logP) .

- Prodrug Design: Convert the ester group to a carboxylic acid for sustained release .

- Metabolic Studies: Use liver microsomes to identify vulnerable sites (e.g., methyl groups) for deuterium substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.